molecular formula C13H21NO4 B3153600 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 76198-37-3

3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B3153600
CAS No.: 76198-37-3
M. Wt: 255.31 g/mol
InChI Key: BWIMUIWFDXMFLE-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the reaction of a bicyclic heptane derivative with tert-butoxycarbonyl (Boc) protecting groups. The process often includes steps such as:

    Formation of the bicyclic core: This can be achieved through Diels-Alder reactions or other cycloaddition methods.

    Introduction of the Boc group: This step involves the reaction of the bicyclic compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amine group, allowing for selective reactions. The bicyclic structure contributes to the compound’s rigidity and reactivity, facilitating its role in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc-protected amine group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIMUIWFDXMFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138417
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76198-37-3
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76198-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
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3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid

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